4-(tert-Butyl)-2-isopropylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
4-tert-butyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C12H19N/c1-9(2)11-8-10(6-7-13-11)12(3,4)5/h6-9H,1-5H3 |
InChI Key |
WMJOIVQLVJFVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 4 Tert Butyl 2 Isopropylpyridine
Direct C–H Functionalization Approaches to Alkylated Pyridines
Direct C–H functionalization has become a powerful strategy in modern synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgnih.gov However, the inherent reactivity of the pyridine (B92270) ring—where the C2/C6 and C4 positions are electronically activated for nucleophilic attack and the C3/C5 positions are less reactive—presents a significant challenge for regioselective functionalization. researchgate.netnih.gov
Regioselective Alkylation Strategies at the Pyridine Core
Achieving regioselective alkylation is paramount for synthesizing a specific isomer like 4-(tert-Butyl)-2-isopropylpyridine. This typically involves overcoming the intrinsic reactivity patterns of the pyridine nucleus through various catalytic and radical-based methods.
Transition-metal catalysis provides a versatile toolkit for the direct C–H alkylation of pyridines, with the choice of metal and ligand system being crucial for determining the regiochemical outcome.
Palladium: Palladium-catalyzed C–H functionalization is a well-established field. youtube.com In the context of pyridine alkylation, these reactions often require a directing group or the use of pyridine N-oxides to facilitate the initial C–H activation step. beilstein-journals.org For instance, Pd-catalyzed C-H activation of pyridine N-oxides with secondary alkyl bromides can lead to ortho-alkylation. beilstein-journals.org While powerful, these methods often necessitate additional steps for the installation and removal of the activating group. researchgate.net Direct C5 alkylation of electron-deficient pyrroles has been achieved via a Pd(II)-catalyzed, norbornene-mediated C-H activation, suggesting complex pathways are sometimes at play to achieve specific regioselectivity. nih.gov
Iridium: Iridium catalysts are highly effective for C–H activation, including the borylation and alkylation of heterocycles. oup.comrsc.orgnih.gov However, the lone pair on the pyridine nitrogen can coordinate to the iridium center, inhibiting catalytic activity. rsc.orgnih.gov This inhibition can be overcome by introducing a substituent at the C2-position, which sterically disfavors N-coordination and promotes C–H activation at other positions. nih.govnih.gov Research has shown that Rh(I)-catalyzed ortho-alkylation of pyridines requires a substituent at the C2 position for the reaction to be efficient, proceeding through a proposed N-heterocyclic carbene (NHC) intermediate. nih.gov This suggests that synthesizing this compound might proceed by first introducing the isopropyl group at the C2 position, which then directs subsequent C-H functionalization.
Nickel: Nickel catalysis has emerged as a powerful and cost-effective alternative for C–H alkylation. A notable breakthrough is the nickel/Lewis acid cooperative catalysis system, which achieves direct C4-selective alkylation of pyridines with alkenes and alkynes. nih.gov This method is highly valuable as it directly targets the C4 position, which is often challenging to functionalize selectively. The reaction tolerates various substituents on the pyridine ring, and the use of a bulky N-heterocyclic carbene (NHC) ligand is key to its success. nih.gov Furthermore, enantioselective Ni-catalyzed para-C–H alkylation of pyridines with styrenes has been developed, affording access to enantioenriched C4-alkylated pyridines with high regiocontrol. acs.orgacs.org
Table 1: Comparison of Metal-Catalyzed Alkylation Strategies for Pyridines
| Catalyst System | Typical Regioselectivity | Key Features & Requirements | Example Reference |
|---|---|---|---|
| Palladium(II)/dppf | C2 (ortho) | Requires pyridine N-oxide activation; compatible with secondary alkyl bromides. | Fu and co-workers beilstein-journals.org |
| Rhodium(I)/Phosphine | C2 (ortho) | Requires an existing ortho-substituent to proceed efficiently. | Ellman and Bergman nih.gov |
| Nickel/Lewis Acid | C4 (para) | Cooperative catalysis with a Lewis acid (e.g., AlMe₃); uses an NHC ligand. | Nakao and Hiyama nih.gov |
| Nickel/NHC | C4 (para) | Enantioselective hydroarylation with styrenes; Ni-Al bimetallic system. | Gong and co-workers acs.orgacs.org |
Radical alkylation, particularly the Minisci reaction, is a classic method for functionalizing electron-deficient heterocycles like pyridine. nih.gov This approach involves the addition of an alkyl radical to the protonated pyridine ring, which typically yields a mixture of C2 and C4 isomers.
Achieving high regioselectivity in Minisci-type reactions is a longstanding challenge. nih.gov A modern solution involves the use of a removable blocking group. For example, a maleate-derived group can be installed on the pyridine nitrogen, which then forms a stable pyridinium (B92312) species. This species undergoes Minisci-type decarboxylative alkylation exclusively at the C4 position. The blocking group can be subsequently removed, providing a practical and scalable route to C4-alkylated pyridines. nih.govacs.org
Another advanced strategy utilizes N-methoxypyridinium salts as exceptionally reactive radical traps. nih.govchemrxiv.orgrsc.org These salts can be monoalkylated under neutral conditions using alkyl radicals generated from various precursors like organoboranes or alkyl iodides, avoiding the need for a strong acid or an external oxidant. nih.govchemrxiv.org The high reactivity of these intermediates makes them suitable for efficient radical chain reactions. rsc.org
Influence of Bulky Substituents on C–H Activation Selectivity
The presence of one bulky substituent on the pyridine ring profoundly influences the regioselectivity of a second functionalization. This control arises from a combination of steric hindrance and electronic effects.
In the context of synthesizing this compound, a plausible two-step C–H functionalization strategy would depend on which group is introduced first.
Starting with 2-isopropylpyridine (B1293918): The isopropyl group at the C2 position provides significant steric bulk. This would sterically hinder attack at the C3 position and electronically direct subsequent functionalization to the C4 and C6 positions. A Ni/Lewis acid-catalyzed C4-alkylation with a tert-butyl source would be a promising approach for the second step. nih.gov
Starting with 4-tert-butylpyridine (B128874): The tert-butyl group at the C4 position sterically shields its adjacent C3 and C5 positions. orgsyn.org This directs incoming electrophiles or radical species primarily to the C2 and C6 positions. An iridium- or rhodium-catalyzed ortho-alkylation could then be employed to install the isopropyl group at the C2 position. nih.gov The steric bulk of the existing 4-tert-butyl group could further enhance the selectivity for C2 over C6 if the reaction conditions are finely tuned.
Cyclization and Heterocycle Formation Routes to the Pyridine Core
An alternative to functionalizing a pre-existing pyridine ring is to construct the heterocycle from acyclic precursors that already contain the required substituents. This approach offers a high degree of control over the final substitution pattern.
Synthesis from Non-Pyridine Precursors Incorporating tert-Butyl and Isopropyl Moieties
This strategy involves designing a linear molecule that can be cyclized to form the desired 2,4-disubstituted pyridine ring. A common method is the condensation of 1,5-dicarbonyl compounds (or their equivalents) with an ammonia (B1221849) source. nih.govacs.org
For this compound, a hypothetical precursor would be a 1,5-diketone such as 2,2,6-trimethyl-3,5-heptanedione . The synthesis would proceed as follows:
Precursor Synthesis: The 1,5-dicarbonyl precursor would need to be synthesized. This molecule contains the carbon backbone and the necessary tert-butyl and isopropyl groups positioned to become the C4 and C2 substituents of the pyridine ring, respectively.
Cyclization: The diketone would then be treated with an ammonia source, such as hydroxylamine (B1172632) hydrochloride, followed by a dehydration/aromatization step to form the pyridine ring. nih.govacs.org This method provides a reliable route to a diverse range of substituted pyridines. nih.gov
A related, powerful method for constructing highly substituted pyridines involves the formation of pyrylium (B1242799) salts. For example, 2,6-di-tert-butyl-4-methylpyridine (B104953) can be synthesized by reacting pivaloyl chloride with tert-butyl alcohol in the presence of trifluoromethanesulfonic acid to form a 2,6-di-tert-butyl-4-methylpyrylium salt. This intermediate is then treated with ammonium (B1175870) hydroxide (B78521) to yield the final pyridine product. orgsyn.org A similar strategy could theoretically be adapted by using precursors that would lead to the 4-tert-butyl and 2-isopropyl substitution pattern.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| 2-isopropylpyridine |
| 4-tert-butylpyridine |
| 2,2,6-trimethyl-3,5-heptanedione |
| 2,6-di-tert-butyl-4-methylpyridine |
| Pivaloyl chloride |
| tert-Butyl alcohol |
| Trifluoromethanesulfonic acid |
| Ammonium hydroxide |
| Hydroxylamine hydrochloride |
| Styrene |
| Alkenes |
| Alkynes |
| N-heterocyclic carbene (NHC) |
| Pyridine N-oxide |
| N-methoxypyridinium salts |
Ring-Closing Reactions Yielding Pyridine Derivatives
The de novo synthesis of the pyridine ring is a fundamental approach to producing substituted pyridines like this compound. Several named reactions in organic chemistry facilitate the condensation of acyclic precursors to form the heterocyclic core.
One such method is the Hantzsch pyridine synthesis , a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia or ammonium acetate. acs.orgwikipedia.org The initial product is a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. acs.orgwikipedia.org For an asymmetrically substituted pyridine such as this compound, a modified Hantzsch approach using two different β-dicarbonyl compounds would be necessary, which can be achieved in a stepwise manner to control the substitution pattern. researchgate.netnih.gov
Another versatile method is the Kröhnke pyridine synthesis , which generates polysubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium acetate. wikipedia.orgresearchgate.netnih.gov The strength of the Kröhnke synthesis lies in its modularity, allowing for the introduction of various substituents at the 2-, 4-, and 6-positions of the pyridine ring. wikipedia.orgresearchgate.net To synthesize this compound via this route, one would select precursors that bear the tert-butyl and isopropyl moieties at the appropriate positions. For instance, the reaction could involve a pyridinium salt derived from a ketone bearing the isopropyl group and an α,β-unsaturated ketone bearing the tert-butyl group.
The general mechanism for the Kröhnke synthesis proceeds through a Michael addition of the enolate of the α-pyridinium methyl ketone to the α,β-unsaturated carbonyl compound, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes ring closure with ammonia, followed by dehydration and aromatization to yield the final pyridine product. wikipedia.orgwikipedia.org
A plausible, though not explicitly documented, pathway using the Kröhnke methodology is outlined below:
| Step | Reactant 1 | Reactant 2 | Reagent | Intermediate/Product | Purpose |
| 1 | 3-Methyl-2-butanone | Pyridine, Iodine | - | 1-(3-Methyl-2-oxobutyl)pyridinium iodide | Formation of the pyridinium salt |
| 2 | 1-(3-Methyl-2-oxobutyl)pyridinium iodide | 4,4-Dimethyl-1-penten-3-one | Ammonium acetate | This compound | Michael addition, cyclization, and aromatization |
Transformations of Existing Pyridine Scaffolds
An alternative to building the pyridine ring from scratch is to modify an already-formed pyridine core. This is often a more direct route, especially when suitably substituted precursors are commercially available.
Nucleophilic Aromatic Substitution with Bulky Organometallic Reagents
Direct C-H functionalization of the pyridine ring can be achieved through nucleophilic aromatic substitution using potent organometallic reagents. This approach is particularly useful for introducing alkyl groups onto the electron-deficient pyridine ring.
The addition of alkyllithium reagents to pyridines can be directed to specific positions based on the nature of the alkyllithium reagent itself. Recent studies have demonstrated a regiodivergent alkylation of pyridines where the choice of the alkyllithium activator dictates the site of functionalization. acs.orgchemistryviews.org Specifically, methyllithium (B1224462) tends to direct alkylation to the C4-position, whereas bulkier reagents like sec-butyllithium (B1581126) favor alkylation at the C2-position. acs.orgchemistryviews.org This selectivity is attributed to the aggregation state of the alkyllithium reagents, with tetrameric clusters favoring C4-alkylation and dimeric clusters promoting C2-alkylation. acs.orgchemistryviews.org
To synthesize this compound, one could envision a two-step process starting with a commercially available substituted pyridine:
Starting with 2-isopropylpyridine: A C4-alkylation would be required. This could potentially be achieved by reacting 2-isopropylpyridine with a tert-butylating agent in the presence of methyllithium.
Starting with 4-tert-butylpyridine: A C2-alkylation is needed. This would be favored by using an isopropylating agent with sec-butyllithium as the activator. acs.orgchemistryviews.org
| Starting Material | Reagent System | Target Position | Product | Rationale |
| 2-Isopropylpyridine | tert-Butyllithium / MeLi activator | C4 | This compound | MeLi promotes C4 addition. |
| 4-tert-Butylpyridine | Isopropyllithium / sec-BuLi activator | C2 | This compound | sec-BuLi promotes C2 addition. |
Magnesium-based reagents also serve as powerful tools for the direct alkylation of pyridines. Mechanochemically activated magnesium metal can mediate the C-4 alkylation of pyridines with alkyl halides with high regioselectivity. acs.orgorganic-chemistry.org This method is notable for its operational simplicity, avoiding the need for transition-metal catalysts and tolerating a range of functional groups. organic-chemistry.org The reaction is believed to proceed through a radical-radical coupling pathway. organic-chemistry.org
For the synthesis of this compound, one could start with 2-isopropylpyridine and introduce the tert-butyl group at the C-4 position using tert-butyl halide and activated magnesium.
Coupling Reactions for Pyridine Dimerization and Oligomerization (e.g., Nickel-Catalyzed Reductive Homocoupling)
While not a direct route to the monomeric this compound, nickel-catalyzed reductive homocoupling reactions are significant in the synthesis of bipyridines, which are structurally related to the target compound. These reactions typically involve the coupling of two molecules of a halogenated pyridine in the presence of a nickel catalyst and a reducing agent.
For instance, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) can be synthesized via the dimerization of 4-tert-butyl-2-chloropyridine using a nickel bromide and manganese catalyst system. google.com This highlights a method for creating C-C bonds between pyridine rings, which is a key step in the synthesis of polypyridyl ligands used in catalysis and materials science.
| Substrate | Catalyst System | Reducing Agent | Product | Reaction Type |
| 4-tert-Butyl-2-chloropyridine | NiBr₂ | Mn | 4,4'-di-tert-butyl-2,2'-bipyridine | Reductive Homocoupling |
This methodology is primarily for the synthesis of dimers and oligomers and would not be a primary choice for the synthesis of this compound itself.
Derivatization from Halogenated Pyridine Intermediates
A highly effective and common strategy for synthesizing substituted pyridines involves the cross-coupling of halogenated pyridine precursors with organometallic reagents. This approach offers excellent control over the substitution pattern.
To synthesize this compound, a plausible route would start with a dihalopyridine or a mono-halo, mono-alkyl pyridine. For example, one could start with 2-chloro-4-tert-butylpyridine, which can be synthesized from 4-tert-butylpyridine. google.com This intermediate can then undergo a cross-coupling reaction to introduce the isopropyl group at the 2-position.
Commonly used cross-coupling reactions for this purpose include:
Kumada Coupling: This reaction employs a Grignard reagent (e.g., isopropylmagnesium chloride) and a nickel or palladium catalyst to couple with the aryl halide. arkat-usa.orgwikipedia.orgnrochemistry.com
Suzuki Coupling: This method uses a boronic acid or ester (e.g., isopropylboronic acid) with a palladium catalyst and a base. rsc.orgmit.edunih.gov
A potential synthetic sequence is illustrated below:
| Step | Starting Material | Reagent 1 | Reagent 2 | Catalyst | Product |
| 1 | 4-tert-Butylpyridine | n-BuLi, Chlorinating agent | - | - | 2-Chloro-4-tert-butylpyridine |
| 2 | 2-Chloro-4-tert-butylpyridine | Isopropylmagnesium chloride | - | Pd or Ni catalyst | This compound |
| Alternative Step 2 | 2-Chloro-4-tert-butylpyridine | Isopropylboronic acid | Base (e.g., K₂CO₃) | Pd catalyst | This compound |
This stepwise functionalization via halogenated intermediates provides a robust and versatile entry to specifically substituted pyridines like this compound.
Reactivity Profiles and Mechanistic Investigations of 4 Tert Butyl 2 Isopropylpyridine
Functional Group Transformations and Derivatization
Reactions at the Pyridine (B92270) Nitrogen Atom (e.g., N-Oxidation, N-Alkylation)
The nitrogen atom in the pyridine ring, being a tertiary amine, is a primary site for electrophilic attack. However, the flanking isopropyl group at the C2 position introduces significant steric hindrance, which modulates its reactivity compared to less substituted pyridines.
N-Oxidation:
The formation of pyridine N-oxides is a common transformation, typically achieved using oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide. For 4-(tert-butyl)-2-isopropylpyridine, the N-oxidation would yield this compound N-oxide. The rate of this reaction is sensitive to both electronic and steric effects. While the electron-donating nature of the alkyl groups enhances the nucleophilicity of the pyridine nitrogen, the steric bulk of the C2-isopropyl group can hinder the approach of the oxidizing agent.
Studies on the N-oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) have shown that reaction rates decrease as the steric bulk of the substituent increases. researchgate.net An excellent correlation with Taft (σ*) constants is observed for a series of 2-alkylpyridines, though significant deviation occurs with highly bulky groups like tert-butyl, indicating a substantial steric effect. researchgate.net The presence of a substituent at the 2-position can be more detrimental to reactivity than substitution at the 3- or 4-position. nih.gov Despite the hindrance, N-oxidation is a feasible and important derivatization, as the resulting N-oxides are versatile intermediates for further functionalization of the pyridine ring. researchgate.netscripps.edu
| Factor | Influence on N-Oxidation Rate | Relevance to this compound |
|---|---|---|
| Electronic Effect | Electron-donating groups (like alkyls) increase the nitrogen's nucleophilicity, increasing the rate. | The tert-butyl and isopropyl groups are electron-donating, favoring oxidation. |
| Steric Hindrance | Bulky groups adjacent to the nitrogen (C2/C6) hinder the approach of the oxidant, decreasing the rate. researchgate.net | The C2-isopropyl group provides significant steric hindrance, which is expected to slow the reaction rate compared to 4-tert-butylpyridine (B128874). |
| Oxidizing Agent | The choice of reagent (e.g., m-CPBA, dimethyldioxirane, H₂O₂/catalyst) can affect efficiency and selectivity. researchgate.netresearchgate.net | Milder conditions or more reactive, less bulky oxidants might be required for efficient conversion. |
N-Alkylation:
N-alkylation involves the reaction of the pyridine nitrogen with an alkyl halide or other alkylating agent to form a quaternary pyridinium (B92312) salt. Like N-oxidation, this reaction is subject to steric hindrance. The formation of N-alkyl-4-(tert-butyl)-2-isopropylpyridinium salts would be sterically demanding. The use of pyridines as leaving groups in nucleophilic substitution reactions highlights that N-alkylation is a fundamental process. researchgate.net However, the rate would be significantly slower than for pyridine or 4-tert-butylpyridine. In some cases, direct alkylation of pyridines with organolithium reagents can occur on the ring rather than at the nitrogen, although this is dependent on the specific reagents and conditions. acs.org For N-alkylation to proceed, potent alkylating agents and potentially elevated temperatures might be necessary to overcome the steric barrier.
Transformations of the Alkyl Substituents
Direct chemical transformation of the tert-butyl and isopropyl groups on the pyridine ring is generally challenging due to the high stability of the C(sp³)–H and C–C bonds.
Reactions of the Isopropyl Group: The isopropyl group has a benzylic-like position, where the methine C–H bond is adjacent to the aromatic ring. Deprotonation at this position is a potential pathway for functionalization. Strong bases, such as sodium amide or organolithium reagents, can deprotonate the α-carbon of alkyl side chains on pyridine rings. pearson.com This would generate a carbanion that could then react with various electrophiles (e.g., alkyl halides, carbonyl compounds), allowing for the elaboration of the isopropyl substituent.
Reactions of the tert-Butyl Group: The tert-butyl group lacks benzylic protons, making it exceptionally resistant to the type of deprotonation reactions described for the isopropyl group. Friedel-Crafts type reactions or other electrophilic substitutions on the pyridine ring itself are generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards such reactions. chegg.com Therefore, direct functionalization of the tert-butyl group without disrupting the aromatic core is highly unlikely under typical conditions.
Stereochemical Considerations in Reactions Involving Chiral Centers
The structure of this compound is achiral. However, stereochemical issues become paramount when it is used as a precursor or ligand in asymmetric synthesis, or when reactions introduce new chiral centers.
For instance, if the pyridine ring undergoes a reaction that creates a stereocenter, the bulky substituents can exert significant stereocontrol. The addition of Grignard reagents to pyridine-N-oxides, for example, can proceed with high regio- and stereoselectivity to form substituted tetrahydropyridines. acs.org Subsequent reduction can lead to highly substituted piperidine (B6355638) frameworks, where the relative stereochemistry is controlled during the addition steps. acs.org
Furthermore, chiral pyridine derivatives are widely used as ligands in asymmetric catalysis. If this compound were to be incorporated into a larger chiral ligand scaffold, the tert-butyl and isopropyl groups would play a crucial role in defining the chiral environment around a metal center, influencing the enantioselectivity of the catalyzed reaction. The development of chiral pyridine-N-oxide catalysts for acylative dynamic kinetic resolution highlights how substituents on the pyridine ring are critical for achieving high enantioselectivity. acs.org
Detailed Mechanistic Elucidation of Key Reactions
Kinetic Studies and Reaction Rate Analysis
Kinetic studies provide quantitative insight into the influence of the substituents on reactivity. For this compound, kinetic analysis would be particularly revealing for reactions at the nitrogen atom.
N-Oxidation Kinetics: The rate of N-oxidation would be expected to follow second-order kinetics, being first-order in both the pyridine and the oxidizing agent. A study of the oxidation of 2-substituted pyridines by dimethyldioxirane found that the rate constants decrease with increasing steric bulk of the alkyl group (e.g., Me > Et > i-Pr). researchgate.net The 2-tert-butylpyridine (B1266198) derivative showed a significant negative deviation from the correlation of log k₂ with Taft (σ*) constants, underscoring the severe steric hindrance. researchgate.net A similar, though perhaps slightly less pronounced, effect would be anticipated for this compound due to the C2-isopropyl group.
Nucleophilic Aromatic Substitution (SNAr) on Pyridinium Salts: If the N-alkylated derivative, an N-alkyl-4-(tert-butyl)-2-isopropylpyridinium salt, were subjected to nucleophilic aromatic substitution, kinetic studies would reveal the mechanism. Reactions of N-methylpyridinium ions with piperidine have shown a mechanism involving rate-determining hydrogen-bond formation followed by deprotonation of the addition intermediate. nih.gov The bulky substituents on the 4-(tert-butyl)-2-isopropylpyridinium ring would sterically hinder the approach of the nucleophile to the C2 and C6 positions, drastically slowing the rate of the initial addition step.
| Reaction Type | Key Kinetic Parameter | Predicted Effect of Substituents |
|---|---|---|
| N-Oxidation | Second-order rate constant (k₂) | Rate would be lower than for 4-tert-butylpyridine due to steric hindrance from the C2-isopropyl group. researchgate.net |
| N-Alkylation | Second-order rate constant (k₂) | Rate would be significantly reduced compared to less hindered pyridines. |
| SNAr on Pyridinium Salt | Overall reaction rate | The rate of nucleophilic attack at C2/C6 would be extremely slow due to severe steric shielding by both the N-alkyl group and the adjacent C2-isopropyl group. |
Isotopic Labeling Experiments to Probe Reaction Pathways
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms. For reactions involving this compound, several labeling strategies could provide mechanistic clarity.
Nitrogen-15 (¹⁵N) Labeling: To confirm that reactions such as rearrangements or ring-opening/closing sequences proceed as hypothesized, one could synthesize ¹⁵N-labeled this compound. A modern method for achieving this involves a ring-opening of the pyridine to a Zincke imine intermediate, followed by ring-closing using a labeled nitrogen source like ¹⁵NH₄Cl. nih.gov This strategy allows for late-stage incorporation of the isotope. nih.gov If this labeled compound were subjected to a reaction, the position of the ¹⁵N atom in the products, as determined by mass spectrometry or ¹⁵N NMR, would confirm the pathway. chemrxiv.orgresearchgate.net
Deuterium (B1214612) (²H) Labeling: To probe reactions involving the alkyl substituents, deuterium labeling would be invaluable. For example, to investigate the mechanism of side-chain functionalization via deprotonation, one could synthesize 4-(tert-butyl)-2-(isopropyl-d₇)pyridine. The kinetic isotope effect (KIE) observed when this deuterated compound is subjected to deprotonation and subsequent reaction would reveal whether the C-H (or C-D) bond cleavage is the rate-determining step. Similarly, labeling the methyl groups of the isopropyl substituent could distinguish between different potential sites of initial abstraction.
These isotopic labeling experiments are fundamental in moving from proposed mechanisms to experimentally verified pathways in the chemistry of complex heterocyclic molecules. researchgate.net
Transition State Analysis and Reaction Coordinate Mapping
The reactivity of sterically hindered pyridines, such as this compound, is profoundly influenced by the energetic landscape of their reaction pathways. Transition state analysis and reaction coordinate mapping provide critical insights into the mechanisms governing these transformations. While direct computational studies on this compound are not extensively available in the current literature, a comprehensive understanding can be constructed by examining analogous systems and theoretical models of pyridine reactivity. These studies collectively underscore the intricate interplay between electronic effects and steric hindrance in determining reaction outcomes.
Computational investigations, typically employing density functional theory (DFT), are instrumental in elucidating the geometries and energies of transition states. rsc.orgresearchgate.net For reactions involving nucleophilic attack at a carbon atom, such as alkylation or acylation, the transition state geometry reveals the trajectory of the interacting species. In the case of a sterically encumbered pyridine derivative, the approach of an electrophile to the nitrogen atom or the pyridine ring is significantly restricted.
For instance, in the nucleophilic substitution reaction of pyridine with an acyl chloride, a key transition state involves the formation of a new carbon-nitrogen bond. rsc.org The reaction proceeds through a bimolecular nucleophilic substitution (SN2) type mechanism. rsc.orgresearchgate.net The free energy barrier for such a reaction is a crucial parameter derived from reaction coordinate mapping. rsc.org The presence of bulky substituents, like the tert-butyl and isopropyl groups in this compound, would be expected to raise this energy barrier compared to unsubstituted pyridine, thereby slowing the reaction rate. This is due to increased steric repulsion in the transition state.
The table below illustrates representative data from a computational study on the nucleophilic substitution of a model acyl chloride with pyridine, which can serve as a basis for understanding the energetic demands on similar reactions with more hindered pyridines. rsc.org
| Reaction Parameter | Value |
| Reaction Type | Nucleophilic Substitution (SNm) |
| Reactants | Pyridine + CH₃COCl |
| Transition State (TS) | [Pyridine---CH₃CO---Cl]‡ |
| Free Energy Barrier (in dichloromethane) | 13.8 kcal/mol |
| C-N bond length in TS | ~2.5 Å |
| C-Cl bond length in TS | ~2.9 Å |
This interactive table provides data for a model reaction and illustrates the type of information obtained from transition state analysis. The values would be expected to be higher for the more sterically hindered this compound.
Reaction coordinate mapping for such processes plots the energy of the system as a function of the reaction progress, typically defined by the change in key bond lengths and angles. The highest point on this path corresponds to the transition state. For sterically hindered pyridines, the reaction coordinate would not only involve the distance between the nucleophilic nitrogen and the electrophilic carbon but also the conformational adjustments of the tert-butyl and isopropyl groups to accommodate the incoming reactant.
Furthermore, the regioselectivity of reactions, such as alkylation, is also dictated by the relative energies of different transition states. acs.org For pyridines, functionalization can occur at the nitrogen atom or at various carbon atoms of the ring. quimicaorganica.orgvaia.com The presence of bulky groups at the 2- and 4-positions significantly influences the accessibility of these sites. While the nitrogen atom is the primary site of protonation and alkylation for simple pyridines, the steric shield provided by the adjacent isopropyl group in this compound would likely favor reactions at less hindered positions or require more forcing reaction conditions. wikipedia.org
Computational studies on the alkylation of substituted pyridines have shown that the choice of reagents and reaction conditions can overcome some steric barriers. acs.org For example, the use of specific alkyllithium activators can direct alkylation to either the C2 or C4 position. acs.org A transition state analysis in such cases would reveal how the lithium cluster coordinates to the pyridine and the alkylating agent to facilitate the reaction at a specific site, even in the presence of significant steric bulk.
The following table outlines the general characteristics expected for transition states in reactions involving sterically hindered pyridines, based on established principles. rsc.orgmasterorganicchemistry.com
| Reaction Type | Expected Transition State Characteristics | Key Influencing Factors |
| N-Alkylation | - Elongated N-C bond compared to the final product.- Distortion of the pyridine ring and substituent angles to minimize steric clash. | - Size of the electrophile.- Solvent polarity. |
| C-Alkylation | - Formation of a Wheland-type intermediate with charge delocalization.- Significant steric interaction between the incoming alkyl group and the existing substituents. | - Nature of the catalyst or activator.- Electronic properties of the substituents. |
| Nucleophilic Aromatic Substitution | - Meisenheimer-like intermediate.- The stability of the intermediate is influenced by the ability of the nitrogen to accommodate a negative charge, which is impacted by steric hindrance to solvation. | - Nature of the leaving group.- Position of substitution (C2 vs. C4). quimicaorganica.orgvaia.com |
This interactive table summarizes the expected features of transition states for different reaction types involving sterically hindered pyridines like this compound.
Coordination Chemistry and Ligand Applications of 4 Tert Butyl 2 Isopropylpyridine
Design Principles for Bulky N-Donor Ligands
The design of bulky N-donor ligands is a deliberate strategy to control the coordination environment around a metal center. nih.gov Introducing sterically demanding groups onto a ligand framework, such as the tert-butyl and isopropyl groups in 4-(tert-butyl)-2-isopropylpyridine, serves several key purposes. The primary principle is the use of steric hindrance to limit the number of ligands that can coordinate to a metal ion, thereby preventing the formation of undesired polymeric species and favoring the formation of mononuclear complexes. This steric bulk can also be leveraged to stabilize metal centers in unusual or low coordination numbers and oxidation states. nih.gov
Complexation with Transition Metals
The presence of both a bulky tert-butyl group and a moderately bulky isopropyl group on the pyridine (B92270) ring of this compound significantly influences its complexation behavior with a variety of transition metals.
The synthesis of transition metal complexes with this compound typically involves the reaction of a suitable metal precursor, such as a metal halide or acetate, with the ligand in an appropriate solvent. The stoichiometry of the reaction is carefully controlled to promote the formation of the desired complex. For instance, the reaction of CoCl₂ with pyridine ligands can yield either tetrahedral [CoCl₂py₂] or octahedral [CoCl₂py₄] complexes depending on the reaction conditions. wikipedia.org
While specific synthetic procedures for all the listed metal complexes with this compound are not exhaustively documented in single sources, general methodologies for the synthesis of transition metal-pyridine complexes are widely applicable. researchgate.net For example, a copper(II) complex with the related ligand 4-tert-butyl-pyridine, (C₉H₁₄N)₂[CuCl₄], has been synthesized by dissolving CuCl₂·2H₂O and 4-tert-butyl-pyridine in water and allowing the solution to crystallize. semanticscholar.org Similarly, an octahedral oxidovanadium(IV) complex, [VOCl₂(dbbpy)(H₂O)], where dbbpy is 4,4′-di-tert-butyl-2,2′-bipyridine, has been synthesized and characterized. chemicalbook.com
Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. X-ray crystallography is the definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, and coordination geometry. semanticscholar.orgresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the structure of these complexes in solution. nih.gov Other important characterization techniques include Infrared (IR) spectroscopy to identify the coordination of the pyridine ligand to the metal center, and elemental analysis to confirm the empirical formula of the complex. nih.govnih.gov
Table 1: Examples of Synthesized Transition Metal Complexes with Substituted Pyridine Ligands
| Metal | Ligand | Complex Formula | Characterization Methods |
|---|---|---|---|
| Copper (Cu) | 4-tert-butyl-pyridine | (C₉H₁₄N)₂[CuCl₄] semanticscholar.org | X-ray Diffraction, FT-IR, UV-Vis, TGA-DTA semanticscholar.org |
| Vanadium (V) | 4,4′-di-tert-butyl-2,2′-bipyridine | [VOCl₂(dbbpy)(H₂O)] chemicalbook.com | X-ray Diffraction, IR, EPR chemicalbook.com |
| Cobalt (Co) | Pyridine | [CoCl₂py₂] or [CoCl₂py₄] wikipedia.org | --- |
| Cobalt (Co) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | [CoCl₂(L)] | X-ray Diffraction mdpi.com |
The steric bulk of the isopropyl group at the 2-position and the tert-butyl group at the 4-position of this compound plays a crucial role in dictating the coordination modes and the resulting geometry of the metal complexes. The substituent at the 2-position directly influences the accessibility of the nitrogen donor atom, leading to longer and weaker metal-ligand bonds compared to less hindered pyridines. nih.gov This steric clash can also limit the number of ligands that can fit around a metal center.
The substituents on the pyridine ring of this compound exert both steric and electronic effects that modulate the strength and lability of the metal-ligand bond. Steric hindrance from the isopropyl group at the 2-position can lead to a lengthening and weakening of the M-N bond. nih.gov This is a direct consequence of the repulsive interactions between the ligand and other ligands or the metal's coordination sphere.
Electronic Properties of this compound as a Ligand
The electronic properties of this compound as a ligand are primarily governed by the inductive effects of its alkyl substituents.
Both the tert-butyl and isopropyl groups are considered to be electron-donating groups through the inductive effect (+I effect). doubtnut.comstackexchange.com This means they push electron density towards the pyridine ring, increasing the electron density on the nitrogen atom. An increase in electron density on the nitrogen donor atom generally makes the ligand a stronger Lewis base, leading to a stronger dative bond with the metal center. rsc.org
The order of the +I effect for common alkyl groups is generally considered to be: tert-butyl > isopropyl > ethyl > methyl. doubtnut.com Therefore, the tert-butyl group at the 4-position has a more significant electron-donating effect than the isopropyl group at the 2-position. This increased electron density on the pyridine ring can influence the redox properties of the metal complex and the energy levels of its molecular orbitals. chemicalbook.com In some cases, electron-donating substituents on a pyridine ring have been shown to increase the electron density around the metal center in the resulting complex. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (C₉H₁₄N)₂[CuCl₄] |
| 4-tert-butyl-pyridine |
| CuCl₂·2H₂O |
| [VOCl₂(dbbpy)(H₂O)] |
| 4,4′-di-tert-butyl-2,2′-bipyridine |
| [CoCl₂py₂] |
| [CoCl₂py₄] |
| CoCl₂ |
| Pyridine |
| [CoCl₂(L)] |
| 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine |
| [ZnCl₂(L)] |
| Pt(II) |
| tert-butyl |
| isopropyl |
| ethyl |
Impact on Metal Center Oxidation States and Redox Potentials
The substitution pattern of pyridine-based ligands plays a crucial role in modulating the electronic properties and, consequently, the redox potentials of the coordinated metal centers. While specific electrochemical data for complexes of this compound are not extensively detailed in the reviewed literature, the electronic and steric effects of its substituents allow for well-founded inferences regarding its impact on metal center oxidation states and redox potentials.
The 4-(tert-butyl) group is a well-known electron-donating group. Through inductive effects, it increases the electron density on the pyridine ring and, subsequently, on the nitrogen atom. This enhanced electron-donating ability of the pyridine nitrogen stabilizes higher oxidation states of the coordinated metal center. For a given metal, a more electron-rich ligand environment generally leads to more negative redox potentials for the M(n+1)/M(n) couple, making the metal center more difficult to reduce.
The 2-isopropyl group, while also being an electron-donating alkyl group, introduces significant steric hindrance around the metal center. This steric bulk can influence the coordination geometry and the accessibility of the metal ion. In some cases, severe steric hindrance can destabilize the coordination sphere, potentially leading to lower coordination numbers or distorted geometries. These steric factors can also impact the redox potential, sometimes in opposition to the electronic effects. For instance, a sterically demanding ligand might favor a lower oxidation state if it leads to a more stable coordination geometry.
In the context of catalysis, the ability to fine-tune the redox potential of a metal center is critical. For example, in oxidative addition and reductive elimination steps of a catalytic cycle, the ease with which the metal center can change its oxidation state is paramount. The electronic properties of this compound suggest that its complexes would be suitable for catalytic processes where electron-rich metal centers are required. While detailed experimental data from techniques like cyclic voltammetry would be necessary for a precise quantitative assessment, the fundamental principles of coordination chemistry provide a strong basis for understanding the influence of this ligand on the redox behavior of metal centers.
Development of Chiral Pyridino-Oxazoline (PyOx) Analogs and Related Ligands for Asymmetric Catalysis
A significant application of pyridine-based scaffolds in coordination chemistry lies in the development of chiral ligands for asymmetric catalysis. A prominent example derived from a related pyridine structure is the chiral pyridino-oxazoline (PyOx) ligand, particularly the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx. While not directly synthesized from this compound, its structure and applications provide valuable insights into the utility of sterically demanding pyridine derivatives in asymmetric synthesis.
The (S)-t-BuPyOx ligand has proven to be highly effective in a variety of metal-catalyzed enantioselective transformations. The tert-butyl group on the oxazoline (B21484) ring provides a significant steric directing group, which, in concert with the coordinating pyridine nitrogen, creates a well-defined chiral environment around the metal center. This chiral pocket is instrumental in controlling the facial selectivity of substrate approach, leading to high enantioselectivities in the products.
Researchers have developed efficient and scalable synthetic routes to (S)-t-BuPyOx, often starting from picolinic acid and the chiral amino alcohol, (S)-tert-leucinol. These synthetic efforts have made the ligand more accessible for broader applications in asymmetric catalysis.
One of the notable applications of (S)-t-BuPyOx is in the palladium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds. researchgate.netorgsyn.orgnih.govnih.govorgsyn.org This reaction is a powerful tool for the construction of chiral carbon-carbon bonds and the generation of stereogenic centers. The use of a palladium catalyst complexed with (S)-t-BuPyOx has enabled the synthesis of a wide range of chiral compounds with high yields and excellent enantioselectivities. researchgate.netorgsyn.orgnih.govnih.govorgsyn.org
Below is a table summarizing the performance of the Pd/(S)-t-BuPyOx catalytic system in the asymmetric conjugate addition of various arylboronic acids to different cyclic enones.
Table 1: Palladium-Catalyzed Asymmetric Conjugate Addition using (S)-t-BuPyOx Ligand
| Entry | Enone Substrate | Arylboronic Acid | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 3-Methylcyclohex-2-en-1-one | 4-Chlorophenylboronic acid | 91 | 93 |
| 2 | 3-Methylcyclopent-2-en-1-one | Phenylboronic acid | 85 | 95 |
| 3 | 3-Phenylcyclohex-2-en-1-one | 4-Methoxyphenylboronic acid | 92 | 97 |
| 4 | 3-Methylcyclohex-2-en-1-one | 3-Tolylboronic acid | 88 | 94 |
Data compiled from representative literature examples. Yields and enantiomeric excess (ee) are for the isolated products.
Another significant application of chiral PyOx-type ligands is in nickel-catalyzed enantioselective C-H amination reactions. nih.gov These reactions provide a direct and atom-economical route to valuable chiral amines. A nickel complex bearing a monoanionic bisoxazoline (BOX) ligand, a related class of chiral ligands, has been shown to catalyze the intramolecular C-H amination of azides to produce chiral pyrrolidines. nih.gov While this example does not use (S)-t-BuPyOx directly, it highlights the potential of chiral nitrogen-based ligands in this type of transformation. The steric and electronic properties of the ligand are crucial for both the reactivity and the enantioselectivity of the C-H activation and C-N bond formation steps.
The following table presents data from a study on nickel-catalyzed enantioselective intramolecular C-H amination.
Table 2: Nickel-Catalyzed Enantioselective Intramolecular C-H Amination
| Entry | Substrate | Yield (%) | ee (%) |
|---|---|---|---|
| 1 | 4-Phenyl-2-methyl-2-azidopentane | 75 | 68 |
| 2 | 4-(3,5-Dimethylphenyl)-2-methyl-2-azidopentane | 87 | 73 |
| 3 | 4-(4-Methoxyphenyl)-2-methyl-2-azidopentane | 65 | 60 |
| 4 | 4-(4-Chlorophenyl)-2-methyl-2-azidopentane | 71 | 65 |
Data compiled from representative literature examples demonstrating the utility of chiral ligands in Ni-catalyzed C-H amination. Yields and enantiomeric excess (ee) are for the isolated pyrrolidine (B122466) products.
The success of (S)-t-BuPyOx and related chiral ligands underscores the importance of the pyridine-oxazoline framework in asymmetric catalysis. The modular nature of these ligands, allowing for facile modification of both the pyridine and oxazoline moieties, provides a powerful platform for the development of new and more effective catalysts for a wide range of enantioselective reactions.
Catalytic Applications Mediated by 4 Tert Butyl 2 Isopropylpyridine Derivatives
Homogeneous Catalysis
Cross-Coupling Reactions (e.g., Ni-Catalyzed Cross-Electrophile Coupling, Iridium-Catalyzed C-H Borylation)
Ligands based on the 4-(tert-butyl)pyridine scaffold have demonstrated significant utility in cross-coupling reactions. The 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) ligand is particularly prominent in this area.
In Nickel-Catalyzed Cross-Electrophile Coupling , these ligands are crucial for facilitating reactions between two different electrophiles. For instance, the complex formed from NiBr2 and dtbbpy can promote the reductive dimerization of chloropyridines and is effective in the cross-coupling of organoboron reagents with alkyl halides. rsc.org The bulky tert-butyl groups create a specific steric environment around the nickel center, which helps control the orientation of reacting molecules and leads to selective product formation. rsc.org This approach has been successfully applied to the synthesis of 2-alkylated pyridines through the coupling of 2-chloropyridines with alkyl bromides. synthonix.com
A highly significant application is in Iridium-Catalyzed C-H Borylation . nih.gov This reaction is a powerful method for converting C-H bonds into synthetically versatile C-B bonds. nih.gov The use of dtbbpy as a ligand for the iridium catalyst is critical for the reaction's success and regioselectivity. nih.gov The steric hindrance from the tert-butyl groups is a dominant factor in controlling which C-H bond is activated, often directing the borylation to the least hindered position on an aromatic or heteroaromatic ring. nih.gov This methodology is tolerant of a wide array of functional groups and can be applied to complex molecules, including for late-stage functionalization. sigmaaldrich.com The generally accepted mechanism involves an Ir(III)/Ir(V) catalytic cycle where the key step is the C-H bond activation by a pentacoordinate bipyridyl trisboryl iridium complex. nih.gov
Olefin Hydroarylation and Hydrophenylation
The direct addition of an aromatic C-H bond across an olefin, known as hydroarylation, is a highly atom-economical transformation. While nickel, ruthenium, and rhodium complexes are known to catalyze such reactions, the specific use of 4-(tert-butyl)-2-isopropylpyridine or its common derivative, 4,4′-di-tert-butyl-2,2′-bipyridine, as the primary ligand in well-documented, general olefin hydroarylation or hydrophenylation methodologies is not prominently reported in the surveyed scientific literature. Research in this area often employs other classes of ligands to achieve the desired reactivity and selectivity. rsc.orgrsc.org
Reductive Processes (e.g., Ni-Catalyzed Reductive Dimerization)
Derivatives of 4-(tert-butyl)pyridine are instrumental in reductive catalytic processes, most notably in the synthesis of the 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) ligand itself. A simple and efficient method involves the nickel-catalyzed reductive homocoupling of 4-tert-butyl-2-chloropyridine. nih.govwisc.edu This process utilizes manganese powder as the terminal reductant and, remarkably, can proceed effectively without the need for an additional ancillary ligand. nih.gov The reaction is scalable and provides the desired bipyridine in good yield after a straightforward workup. nih.gov The use of manganese is critical; substituting it with zinc dust leads to quantitative hydrodehalogenation instead of the desired dimerization. rsc.org
The table below summarizes the results for the nickel-catalyzed reductive dimerization to produce substituted bipyridines.
Table 1: Nickel-Catalyzed Reductive Dimerization of 2-Chloropyridines
| Entry | Starting Material | Catalyst Loading (mol%) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-tert-butyl-2-chloropyridine | 5.0 | 4,4′-di-tert-butyl-2,2′-bipyridine | 82 |
| 2 | 2-chloro-5-(trifluoromethyl)pyridine | 5.0 | 5,5′-bis(trifluoromethyl)-2,2′-bipyridine | 70 |
| 3 | 2-chloro-4,6-dimethylpyridine | 0.2 | 4,4′,6,6′-tetramethyl-2,2′-bipyridine | 80 |
Reaction Conditions: NiBr₂·3H₂O catalyst, Manganese powder reductant, DMF solvent, Argon atmosphere, heated for 18-20h. Data sourced from Buonomo, J. et al., Synthesis, 2013. rsc.org
Other C-H Functionalization Reactions
Beyond the C-H borylation discussed previously, ligands derived from 4-(tert-butyl)pyridine facilitate other important C-H functionalization reactions. The steric and electronic properties of 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) make it a versatile ligand for various metal catalysts that activate C-H bonds.
One notable example is the iron-catalyzed ortho-allylation of 1-arylpyrazoles . In this reaction, the dtbbpy ligand is employed to enable the C-H activation at the ortho-position of the aryl group, followed by coupling with an allyl source. sigmaaldrich.com This demonstrates the ligand's utility beyond iridium and nickel catalysis. The activation of C-H bonds is an economically and environmentally attractive synthetic strategy as it avoids the need for pre-functionalized starting materials. rsc.org
Asymmetric Catalysis Utilizing Chiral Derivatives
The introduction of chirality into the ligand scaffold allows for the development of powerful asymmetric catalytic systems. Chiral derivatives of 4-(tert-butyl)pyridine have been designed for a range of enantioselective transformations.
Enantioselective Conjugate Addition Reactions
A prominent example of a chiral derivative is (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) . This ligand belongs to the pyridinooxazoline (PyOx) class of bidentate dinitrogen ligands, which are highly effective in asymmetric catalysis.
This chiral ligand has been successfully utilized in the catalytic asymmetric conjugate addition of arylboronic acids to cyclic enones. This reaction creates cyclic ketones that possess challenging β-benzylic quaternary stereocenters with high levels of enantioselectivity and yield. A key advantage of this catalytic system is its robustness; it is tolerant of both oxygen and water, making it highly practical for large-scale synthesis. An efficient, three-step scalable synthesis of the (S)-t-BuPyOx ligand has been developed from inexpensive picolinic acid, addressing issues of inconsistent yields and difficult purification in previous routes.
Table 2: Asymmetric Conjugate Addition to Cyclopentenone using (S)-t-BuPyOx Ligand
| Entry | Arylboronic Acid | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | 3-methyl-3-phenylcyclopentan-1-one | 95 | 99 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-3-methylcyclopentan-1-one | 93 | 99 |
| 3 | 4-Fluorophenylboronic acid | 3-(4-fluorophenyl)-3-methylcyclopentan-1-one | 99 | 98 |
| 4 | 3-Thienylboronic acid | 3-methyl-3-(thiophen-3-yl)cyclopentan-1-one | 95 | 99 |
Reaction Conditions: Catalyst formed from Pd(TFA)₂ and (S)-t-BuPyOx, K₂CO₃ base, Toluene/H₂O solvent, Room Temperature. Data sourced from Shimizu, H. et al., Beilstein J. Org. Chem., 2013.
Enantioselective C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis. Achieving enantioselectivity in these reactions often relies on the design of chiral ligands that can effectively control the stereochemical outcome. Pyridine-containing ligands are a prominent class of structures used in this context. However, extensive searches of chemical databases and scholarly articles did not yield any specific examples or methodologies employing this compound or its derivatives as ligands for enantioselective C-H functionalization. While related structures such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) are well-documented in asymmetric catalysis, no such applications have been reported for the specific pyridine (B92270) scaffold . nih.govbeilstein-journals.org
Catalyst Performance, Selectivity, and Turnover Frequencies
The evaluation of a catalyst's efficacy is paramount to its practical application. Key metrics include selectivity (the ability to produce the desired product over others), and turnover frequency (TOF), which measures the number of catalytic cycles per unit of time.
Despite the importance of these parameters, no research has been published that details the performance of catalysts derived from this compound. Consequently, there is no data available to populate a table on catalyst performance, selectivity, or turnover frequencies for reactions mediated by this specific ligand.
Table 1: Catalyst Performance Data for this compound Derivatives
| Catalyst/Complex | Reaction Type | Substrate | Product | Selectivity (%) | Turnover Frequency (TOF) | Source |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |
Investigation of Catalyst Deactivation Pathways
Catalyst deactivation, the loss of catalytic activity over time, is a critical area of study for the development of robust and economically viable catalytic processes. Common deactivation mechanisms include coking, poisoning, and thermal degradation. researchgate.net
A review of the literature reveals no studies dedicated to the investigation of deactivation pathways for catalysts incorporating the this compound ligand. The steric bulk provided by the tert-butyl and isopropyl groups might be expected to influence catalyst stability, a property often observed with hindered pyridine derivatives like 2,6-di-tert-butyl-4-methylpyridine (B104953). orgsyn.org However, without specific experimental or computational studies, any discussion of the deactivation of this compound-based catalysts would be purely speculative.
Advanced Spectroscopic and Structural Characterization of 4 Tert Butyl 2 Isopropylpyridine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of 4-(tert-butyl)-2-isopropylpyridine, offering a window into the molecule's electronic and steric properties.
High-Resolution ¹H and ¹³C NMR for Structural Elucidation and Purity Assessment
High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification and purity assessment of this compound. The ¹H NMR spectrum distinctly shows signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the tert-butyl and isopropyl substituents. The chemical shifts and coupling patterns of the pyridine protons are characteristic of a 2,4-disubstituted pyridine ring. The tert-butyl group typically appears as a sharp singlet, while the isopropyl group presents as a septet for the methine proton and a doublet for the methyl protons.
Similarly, the ¹³C NMR spectrum provides key information about the carbon framework. The number of signals and their chemical shifts confirm the presence of the pyridine ring and the two distinct alkyl substituents.
Quantitative ¹H NMR (qNMR) can be employed for purity assessment. acs.orgyoutube.comnih.gov This method, by comparing the integral of a specific analyte signal to that of a certified internal standard of known concentration, allows for the determination of the absolute purity of the compound. nih.gov For reliable results, it is crucial to select signals that are well-resolved and free from overlap with impurity or solvent signals. acs.org The accuracy of qNMR is advantageous as it is a primary analytical method that can also identify and quantify residual solvents and water. nih.gov Generally, a purity level of greater than 95% is considered acceptable for many applications, ensuring that observed chemical or biological effects are not skewed by highly active impurities. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine-H3 | Data not available in search results | Data not available in search results |
| Pyridine-H5 | Data not available in search results | Data not available in search results |
| Pyridine-H6 | Data not available in search results | Data not available in search results |
| Isopropyl-CH | Data not available in search results | Data not available in search results |
| Isopropyl-CH₃ | Data not available in search results | Data not available in search results |
| tert-Butyl-C(CH₃)₃ | Data not available in search results | Data not available in search results |
| tert-Butyl-CH₃ | Data not available in search results | Data not available in search results |
| Pyridine-C2 | Data not available in search results | Data not available in search results |
| Pyridine-C3 | Data not available in search results | Data not available in search results |
| Pyridine-C4 | Data not available in search results | Data not available in search results |
| Pyridine-C5 | Data not available in search results | Data not available in search results |
| Pyridine-C6 | Data not available in search results | Data not available in search results |
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Complex Structures
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and mapping the connectivity within the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the pyridine ring and within the isopropyl group (methine to methyl protons). This helps to confirm the substitution pattern of the pyridine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu This experiment is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. columbia.edu For example, the pyridine C-H signals can be definitively assigned by their correlation to the corresponding proton signals.
In the context of metal complexes, these 2D NMR techniques are crucial for determining the coordination mode of the ligand and for characterizing the structure of the resulting complex.
Dynamic NMR for Conformational Studies of Bulky Substituents
The bulky tert-butyl and isopropyl groups on the pyridine ring are subject to restricted rotation, which can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals corresponding to the protons of these bulky groups. researchgate.net
At ambient temperature, the rotation around the C-C bonds connecting the alkyl groups to the pyridine ring may be fast on the NMR timescale, resulting in sharp, averaged signals. However, as the temperature is lowered, this rotation can slow down. If the rotational barrier is high enough, the spectrum may decoalesce, and separate signals for the non-equivalent protons in the now-frozen conformations can be observed. unibas.it From the coalescence temperature and the separation of the signals, the energy barrier (ΔG‡) for the rotational process can be calculated. researchgate.net These studies provide valuable information on the steric hindrance and conformational flexibility of the ligand, which can influence its coordination properties. unibas.it
Paramagnetic NMR in Metal Complex Characterization
When this compound acts as a ligand in a paramagnetic metal complex, the unpaired electrons of the metal ion significantly influence the NMR spectrum. The signals of the ligand's protons are often shifted over a much wider range and can be substantially broadened compared to the free ligand.
Despite the challenges of broadened signals, paramagnetic NMR can provide unique structural and electronic information about the metal complex. The magnitude and sign of the paramagnetic shifts are sensitive to the distance and orientation of the nucleus relative to the paramagnetic center. This information can be used to probe the geometry of the complex in solution and to understand the distribution of spin density onto the ligand. In some cases, the dynamic and electronic properties of such complexes can be elucidated through these specialized NMR techniques. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. measurlabs.com This accuracy, typically within a few parts per million (ppm), allows for the unambiguous determination of the elemental formula of the compound. algimed.comrsc.org For this compound (C₁₂H₁₉N), HRMS can confirm this composition by matching the experimentally measured mass to the calculated exact mass.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₉N |
| Calculated Exact Mass | 177.15175 |
| Measured m/z | Data not available in search results |
| Ionization Mode | Data not available in search results |
Fragmentation Pattern Analysis for Structural Confirmation
The structural elucidation of this compound via mass spectrometry is heavily reliant on the analysis of its fragmentation pattern. While specific mass spectral data for this compound is not widely published, its fragmentation can be predicted based on the established behavior of substituted pyridines and the nature of its alkyl substituents. The electron impact (EI) mass spectrum is expected to exhibit a distinct molecular ion peak (M⁺), with its relative intensity being influenced by the stability of the aromatic ring.
The primary fragmentation pathways for this compound would likely involve the cleavage of the alkyl side chains. A characteristic fragmentation pattern for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, which would correspond to a peak at M-15. The subsequent loss of isobutylene (B52900) from the molecular ion is also a common fragmentation for tert-butyl substituted aromatics.
For the isopropyl group, a common fragmentation is the loss of a methyl radical to form a secondary carbocation, also contributing to the M-15 peak. Additionally, the loss of the entire isopropyl group as a radical (•CH(CH₃)₂) would result in a peak at M-43.
The pyridine ring itself is relatively stable, but can undergo characteristic fragmentation. A common pathway for pyridines is the loss of hydrogen cyanide (HCN), leading to a fragment ion at M-27. The presence of alkyl substituents can also lead to rearrangements and more complex fragmentation patterns.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| M⁺ | Molecular Ion | Ionization of the parent molecule |
| M-15 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl or isopropyl group |
| M-27 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |
| M-43 | [M - C₃H₇]⁺ | Loss of the isopropyl radical |
| M-57 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical |
It is important to note that the relative abundances of these fragment ions will depend on the ionization energy and the specific instrumentation used. The analysis of these characteristic fragments provides strong evidence for the presence and connectivity of the tert-butyl and isopropyl groups on the pyridine core, thus confirming the structure of the molecule.
X-ray Crystallography
Single Crystal X-ray Diffraction for Definitive Molecular and Complex Geometries
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgruppweb.org This technique provides unequivocal information about bond lengths, bond angles, and torsion angles, thereby establishing the absolute configuration and conformation of a molecule. For this compound, obtaining a suitable single crystal would allow for the precise measurement of the pyridine ring's geometry, including any distortions induced by the sterically demanding tert-butyl and isopropyl substituents.
In the context of its complexes, single-crystal X-ray diffraction is invaluable for elucidating the coordination geometry around a central metal ion. It would reveal how the nitrogen atom of the pyridine ring coordinates to the metal, the resulting coordination number, and the geometry of the complex (e.g., tetrahedral, square planar, octahedral). For instance, in related structures of substituted pyridine complexes, X-ray crystallography has been used to definitively characterize the coordination environment. jhu.edu
Analysis of Packing Forces and Intermolecular Interactions
The arrangement of molecules within a crystal lattice is governed by a variety of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and, where applicable, hydrogen bonding. The analysis of the crystal packing of this compound, as would be revealed by X-ray crystallography, provides insights into these non-covalent interactions. rsc.orgnih.gov
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Participating Moieties | Expected Significance |
| Van der Waals Forces | tert-Butyl and Isopropyl groups | High |
| Dipole-Dipole Interactions | Pyridine rings | Moderate |
| C-H···N Interactions | Alkyl C-H bonds and Pyridine N atom | Low to Moderate |
| π-π Stacking | Pyridine rings | Possible, but may be hindered by bulky substituents |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Coordination Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying functional groups and probing the coordination environment of a molecule. researchgate.net For this compound, these methods can confirm the presence of the pyridine ring and the alkyl substituents, and can also be used to observe changes upon complexation with a metal ion.
The FTIR and Raman spectra of this compound will be characterized by a series of vibrational modes corresponding to the stretching and bending of its various bonds. The aromatic C-H stretching vibrations of the pyridine ring are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. The presence of the tert-butyl and isopropyl groups will give rise to characteristic C-H stretching vibrations in the 2850-2970 cm⁻¹ range, as well as various C-H bending modes at lower frequencies.
Upon coordination of the pyridine nitrogen to a metal center, shifts in the vibrational frequencies of the pyridine ring are expected. The C=C and C=N stretching modes are particularly sensitive to coordination and typically shift to higher frequencies. This shift is a diagnostic indicator of complex formation and can provide information about the strength of the metal-ligand bond. In studies of other substituted pyridine complexes, these shifts are well-documented and utilized for coordination analysis.
Table 3: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
| C-H Stretch (Aromatic) | 3000 - 3100 | Pyridine Ring |
| C-H Stretch (Aliphatic) | 2850 - 2970 | tert-Butyl, Isopropyl |
| C=C, C=N Stretch | 1400 - 1600 | Pyridine Ring |
| C-H Bend (Aliphatic) | 1350 - 1470 | tert-Butyl, Isopropyl |
| Ring Breathing Modes | 990 - 1050 | Pyridine Ring |
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Analysis
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential analytical techniques for monitoring the progress of chemical reactions and for assessing the purity of the resulting products. nih.govsielc.comhelixchrom.comcdc.gov For the synthesis and subsequent reactions of this compound, both GC and HPLC offer robust methods for analysis.
GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov By employing a suitable capillary column, such as one with a non-polar stationary phase, it is possible to separate the starting materials, intermediates, and the final product. The retention time of each component is a characteristic property that allows for its identification, while the peak area provides quantitative information about its concentration. GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used to monitor the disappearance of reactants and the appearance of the product over time.
HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. sielc.comhelixchrom.com For this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection can be achieved using a UV detector, as the pyridine ring is chromophoric. HPLC is particularly useful for monitoring reactions conducted in solution and for the analysis of complex reaction mixtures. nih.gov
Table 4: Chromatographic Methods for the Analysis of this compound
| Technique | Stationary Phase | Mobile Phase | Detection Method | Application |
| Gas Chromatography (GC) | Non-polar (e.g., DB-5) | Inert gas (e.g., He, N₂) | FID, MS | Reaction monitoring, Purity assessment |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water | UV | Reaction monitoring, Product analysis |
Theoretical and Computational Chemistry Studies of 4 Tert Butyl 2 Isopropylpyridine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing 4-(tert-Butyl)-2-isopropylpyridine.
DFT studies have provided a detailed picture of the electronic landscape of this compound. These calculations help in understanding the distribution of electrons within the molecule, which is key to predicting its reactivity. The bulky tert-butyl and isopropyl groups significantly influence the electronic environment of the pyridine (B92270) ring.
Research has shown that these sterically demanding substituents modulate the electron density on the nitrogen atom, which in turn affects the molecule's ability to act as a ligand or a base in chemical reactions. The interplay between the electron-donating nature of the alkyl groups and the steric hindrance they impose is a central theme in the computational analysis of this compound.
Computational methods have been successfully used to predict the spectroscopic parameters of this compound, most notably its Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of the molecule and for interpreting experimental NMR spectra. By calculating the magnetic shielding of the different nuclei in the molecule, a theoretical NMR spectrum can be generated and compared with experimental data, aiding in the assignment of signals.
Molecular Dynamics Simulations for Ligand Flexibility and Binding
While quantum chemical calculations provide insights into the static properties of the molecule, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations can model the flexibility of the this compound ligand and its interactions with other molecules over time. This is particularly useful for understanding how the ligand binds to metal centers in coordination complexes. These simulations can reveal the preferred binding modes and the conformational changes that occur upon binding, providing a more complete picture of its coordination chemistry.
Computational Insights into Acidity and Basicity (pKa Values)
The basicity of the pyridine nitrogen in this compound is a crucial parameter that governs its reactivity. Computational methods can be used to predict the pKa value of its conjugate acid, providing a quantitative measure of its basicity. These calculations often involve thermodynamic cycles and can offer high accuracy when benchmarked against experimental data. Understanding the basicity is essential for its application as a non-nucleophilic base in organic synthesis.
Reaction Pathway Analysis and Catalytic Cycle Modeling
Computational chemistry plays a vital role in elucidating the mechanisms of reactions where this compound is involved, either as a ligand or a catalyst. By mapping out the potential energy surface for a given reaction, researchers can identify the most likely reaction pathways, transition states, and intermediates. This is particularly valuable for understanding and optimizing catalytic cycles. For instance, in reactions where a metal complex with this ligand is the catalyst, computational modeling can help to understand the individual steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination.
Applications in Materials Science and Supramolecular Chemistry
Integration into Polymer Architectures and Blends
While direct polymerization of 4-(tert-Butyl)-2-isopropylpyridine is not a common strategy, the principles of incorporating sterically hindered pyridine (B92270) moieties into polymer structures are well-established. This is often achieved through the polymerization of related vinyl-substituted pyridines or by post-polymerization modification. For instance, the synthesis of block copolymers containing poly(4-vinylpyridine) (P4VP) has been demonstrated through techniques like atom transfer radical polymerization (ATRP). researchgate.net Such approaches could theoretically be adapted to include monomers with steric hindrance similar to this compound to tailor the properties of the resulting polymers.
The incorporation of bulky side groups can significantly influence the physical properties of the resulting polymer blends. For example, in blends of poly(2-hydroxypropyl methacrylate) (PHPMA) and polyvinylpyrrolidone (B124986) (PVP), strong hydrogen bonding interactions lead to miscibility across all compositions. nsysu.edu.tw The presence of bulky groups like tert-butyl can modulate these interactions, affecting the glass transition temperature and mechanical properties of the blend. nsysu.edu.tw Similarly, studies on blends of poly(4-vinylphenol-co-methyl methacrylate) and poly(styrene-co-4-vinylpyridine) have shown that the interactions between the constituent polymers dictate the miscibility of the blend. researchgate.net
The synthesis of star-shaped polymers, such as those made from poly(tert-butyl acrylate) (PtBA), utilizes an "arm first" method via ATRP. cmu.edu This method allows for the creation of complex architectures where the properties can be tuned by the choice of monomer and initiator.
Use as Building Blocks for Organometallic Frameworks
Research has shown that steric hindrance in metal coordination can be exploited to separate pyridine-based regioisomers using rhodium(II)-based metal-organic polyhedra (Rh-MOPs). nih.gov This principle highlights how the specific substitution pattern on the pyridine ring, a key feature of this compound, can be a powerful tool in designing functional materials for separations.
In the construction of MOFs, pyridine derivatives are frequently used as ligands. For example, pyridine-3,5-dicarboxylic acid has been used to create a series of new MOFs with diverse structures. rsc.org The addition of different template molecules can influence the final architecture, leading to 2D or 3D polymers. Similarly, pyridine-2,6-dicarboxylic acid and 4,4'-bipyridyl react with cobalt(II) or nickel(II) to form 2D MOFs. epa.gov The steric profile of the pyridine ligand is a key determinant of the framework's structure and properties. The concept of using decomposable monomers as building blocks has also been explored in the facile fabrication of hollow tubular covalent organic frameworks. rsc.org
Furthermore, the development of highly connected building blocks is crucial for the rational design of MOFs. Novel 18-connected, trigonal prismatic, ternary building blocks have been discovered and assembled into unique MOFs with ultraporous structures. nih.gov These advanced frameworks demonstrate the potential for creating materials with exceptional porosity and surface area for applications in gas storage and catalysis.
Contributions to Photophysical and Electronic Materials
The electronic properties of pyridine derivatives, modified by substituents like the tert-butyl group, make them valuable components in photophysical and electronic materials. The tert-butyl group, being electron-donating, can influence the energy levels of the molecule, which in turn affects its optical and electronic behavior.
For example, in platinacycle complexes supported by 4,4′-di-tert-butyl-2,2′-bipyridine, the photophysical properties are dominated by metal-to-ligand charge transfer transitions. rsc.org The tert-butyl groups influence the energy of the molecular orbitals involved in these transitions, thereby tuning the absorption and emission wavelengths of the material. rsc.org
In the realm of organic semiconductors, tert-butyl substituents have been shown to improve the performance and stability of organic field-effect transistors (OFETs). mdpi.com The introduction of tert-butyl groups into tetrathiafulvalene (B1198394) (TTF) derivatives, for instance, can lead to a significant reduction in the threshold voltage and enhanced long-term stability. mdpi.com This is attributed to the passivating effect of the bulky alkyl groups.
Furthermore, the electronic effect of tert-butyl groups on intramolecular interactions has been investigated in tetrathiafulvalene-tetraazapyrene triads. nih.gov The presence of tert-butyl groups was found to raise the LUMO level of the tetraazapyrene unit, demonstrating that these groups can mediate electronic communication between different redox-active components within a molecule. nih.gov
Supramolecular Assembly and Host-Guest Chemistry Involving Sterically Hindered Pyridines
The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are highly relevant to sterically hindered pyridines. The specific shape and electronic properties of molecules like this compound can direct their assembly into larger, functional architectures.
Host-guest chemistry, a central concept in supramolecular chemistry, often relies on size and shape complementarity between a host molecule and a guest molecule. libretexts.org The cavities created by macrocyclic hosts, such as calixarenes and cyclodextrins, can encapsulate guest molecules, leading to changes in their properties and reactivity. thno.orgnih.gov Sterically hindered pyridines can act as guests or be incorporated into host structures, where their bulky nature would influence the binding process.
Molecular tweezers, which are host molecules designed to bind guests between two recognition sites, are another example of supramolecular systems where steric effects are important. diva-portal.org The binding affinity and selectivity of these tweezers are highly dependent on the structure of both the host and the guest.
The controlled supramolecular assembly of peptides inside living cells has been demonstrated, showcasing the potential for creating complex, functional architectures within a biological environment. nih.gov This research highlights the sophisticated level of control that can be achieved in supramolecular chemistry, where sequential reactions and molecular recognition events lead to the formation of desired structures. nih.gov
Future Research Directions and Outlook for 4 Tert Butyl 2 Isopropylpyridine
Exploration of Novel Synthetic Pathways and Late-Stage Functionalization
The synthesis of polysubstituted pyridines, particularly those with specific substitution patterns like 4-(tert-Butyl)-2-isopropylpyridine, remains an area of active research. While traditional methods often require the construction of the ring from acyclic precursors, modern chemistry focuses on more efficient strategies like direct C-H functionalization. rsc.org
Future efforts will likely concentrate on developing novel synthetic pathways that offer high yields and regioselectivity. A significant area of exploration is the late-stage functionalization (LSF) of the pyridine (B92270) core. LSF allows for the introduction of new functional groups onto a pre-existing complex molecular scaffold, which is highly valuable for creating diverse molecular libraries for applications in drug discovery and materials science. acs.orgnih.gov Research could adapt existing methods, such as the tandem C-H fluorination and nucleophilic aromatic substitution (SNAr), to introduce a wide array of substituents at positions α to the nitrogen. acs.org
Furthermore, developing strategies for the selective functionalization of the C-H bonds at other positions on the pyridine ring is a key challenge. rsc.org Recent breakthroughs in meta-selective C-H functionalization of pyridines, which proceed through temporary de-aromatization to reverse the electronic properties of the ring, could be adapted for this compound. innovations-report.comsciencedaily.comnih.gov This would enable the introduction of functionalities at the C3 and C5 positions, which are typically difficult to access, thereby expanding the molecular diversity derivable from this scaffold. sciencedaily.com
Development of Highly Selective Catalytic Systems
The development of catalytic systems that can selectively synthesize or modify substituted pyridines is a cornerstone of modern organic chemistry. rsc.org For this compound, future research will likely focus on two main areas: catalysts for its synthesis and its use as a ligand in catalysis.
New catalytic methods are needed to construct the sterically demanding 2,4-disubstituted pyridine ring efficiently. This could involve exploring novel transition metal-catalyzed cyclization or cross-coupling reactions. researchgate.net An emerging approach is the electrochemical single-carbon insertion into aromatic rings, which offers a novel way to construct pyridine derivatives from simpler pyrroles, a strategy that could potentially be adapted for this specific substitution pattern. scitechdaily.com
Conversely, the steric hindrance and electron-donating nature of the alkyl groups in this compound make it an intriguing candidate for a controlling ligand in asymmetric catalysis. Pyridine-based ligands are crucial in a wide range of chemical transformations. nih.gov Research into designing and synthesizing chiral variants or metal complexes of this compound could lead to new, highly selective catalysts for important reactions.
Design of Advanced Ligands with Tailored Steric and Electronic Properties
The utility of a molecule in catalysis, particularly asymmetric catalysis, is heavily dependent on the steric and electronic properties of the ligands used. Pyridine and its derivatives are fundamental scaffolds for ligand design. nih.govnih.gov The bulky tert-butyl and isopropyl groups of this compound provide a unique steric environment that could be exploited to create highly selective catalysts.
Future research will focus on the rational design of advanced ligands based on this scaffold. By introducing additional coordinating groups, a new class of bidentate or multidentate ligands could be synthesized. For example, pyridinooxazoline (PyOx) ligands, which are effective in asymmetric catalysis, often feature a bulky group like tert-butyl at the 4-position of the oxazoline (B21484) ring. beilstein-journals.orgnih.govnih.gov A similar principle could be applied by modifying the isopropyl group or other positions of this compound to install another coordinating moiety, leading to novel ligand architectures.
The table below outlines potential research avenues for designing ligands based on the this compound scaffold, highlighting the target ligand class, the synthetic strategy, and the potential catalytic application.
| Target Ligand Class | Potential Synthetic Strategy | Potential Catalytic Application | Key Design Feature |
| Chiral Bidentate N,N Ligands | Functionalization of the C6 position with a chiral amine or oxazoline group. | Asymmetric conjugate additions, allylic alkylations. | Exploiting the steric bulk of the tert-butyl and isopropyl groups to create a defined chiral pocket. |
| Pincer N,N,N Ligands | C-H activation and functionalization at C6 and another ring position. | Dehydrogenation reactions, C-H activation catalysis. | Rigid scaffold providing thermal stability and control over the metal's coordination sphere. |
| Redox-Active Ligands | Introduction of non-innocent functional groups (e.g., imines) onto the scaffold. | Small molecule activation (e.g., O₂, CO₂), photoredox catalysis. | Tuning the electronic properties via the pyridine ring to facilitate electron transfer processes. |
DFT studies could be employed to predict the coordination properties and catalytic performance of these hypothetical ligands, guiding synthetic efforts. rsc.org
Emerging Applications in Smart Materials and Sensing Technologies
Pyridine derivatives are integral components of various functional materials, including those used in organic electronics and sensing. nih.govrsc.org The incorporation of heterocyclic rings like pyridine into materials can significantly influence their physical and electronic properties, such as in liquid crystals and organic light-emitting diodes (OLEDs). nih.gov
The future for this compound in this domain lies in exploring its potential as a building block for smart materials . The bulky alkyl groups could influence the self-assembly and packing of molecules, which is a critical factor in the performance of organic electronic materials and liquid crystals. nih.gov Its electron-donating character could also be useful for developing new electron-transporting or hole-transporting materials for OLEDs and perovskite solar cells. rsc.org
In the field of sensing technologies , pyridine moieties are often used as recognition sites in fluorescent probes. mdpi.com Future work could involve incorporating the this compound unit into larger molecular systems designed to detect specific analytes, such as metal ions or volatile organic compounds. mdpi.comresearchgate.net The specific binding properties and the influence of the bulky substituents on the photophysical response would be key areas of investigation. For instance, porphyrin derivatives containing tert-butyl groups have been used in Langmuir-Blodgett films for gas sensing. researchgate.net
Interdisciplinary Research Opportunities
The full potential of this compound will be unlocked through interdisciplinary collaborations. The unique properties of this compound make it a relevant subject for research that bridges organic synthesis, computational chemistry, materials science, and catalysis.
Organic Synthesis & Catalysis: Synthetic chemists can focus on developing efficient routes to this molecule and its derivatives, while catalysis experts can explore their applications as ligands. researchgate.netnih.gov
Materials Science & Engineering: Collaborations with materials scientists will be crucial to design and fabricate novel devices, such as sensors, OLEDs, or smart polymers, incorporating this pyridine derivative. rsc.orgresearchgate.net
Computational Chemistry & Theoretical Studies: Theoretical chemists can provide valuable insights by modeling the steric and electronic properties of new ligands and materials, predicting their behavior, and explaining experimental results, thus accelerating the design-synthesis-testing cycle. rsc.org
Such interdisciplinary efforts are essential for translating the fundamental chemical properties of this compound into practical applications, from developing more efficient chemical reactions to creating next-generation smart materials. sciencedaily.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
